molecular formula C10H10I3N3O2 B8558195 5-Amino-2,4,6-triiodo-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide CAS No. 39257-95-9

5-Amino-2,4,6-triiodo-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide

Cat. No. B8558195
CAS RN: 39257-95-9
M. Wt: 584.92 g/mol
InChI Key: ZUEUYGAWCGQIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04314055

Procedure details

To a solution of 3-amino-5-[N-(2-hydroxyethyl)acetamido]-2,4,6-triiodo-N-methylbenzamide (II; 50.32 g.; 0.08 mole) dissolved in dimethylacetamide (252 ml.) was added in one portion 2,3,4,5,6-O-pentaacetylgluconyl chloride (101.88 g.; 0.24 mole; prepared by the method of C. E. Braun and C. D. Cook, Org. Syn., 41, 79 (1961)). After being stirred for six days at room temperature, the reaction mixture was poured into a mixture of dimethylacetamide (510 ml.) and water (680 ml.). The mixture was stirred for 2 hours, after which it was extracted with chloroform (3×340 ml.). The combined chloroform extracts were washed with 5% aqueous bicarbonate (2×340 ml.) and water (340 ml.), dried over sodium sulfate and evaporated under reduced pressure to give III as an oil, 132.75 g. (>100% due to the presence of dimethylacetamide as shown by the nuclear magnetic resonance spectrum). The product was homogeneous by thin-layer chromatography (ethyl acetate-acetic acid, 98:2), and the nuclear magnetic resonance spectrum was consistent with the assigned structure. The product was hydrolyzed without further purification.
Name
3-amino-5-[N-(2-hydroxyethyl)acetamido]-2,4,6-triiodo-N-methylbenzamide
Quantity
50.32 g
Type
reactant
Reaction Step One
Quantity
252 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
reactant
Reaction Step Three
Quantity
510 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([I:21])=[C:4]([C:9]([I:20])=[C:10]([N:13](CCO)C(=O)C)[C:11]=1[I:12])[C:5]([NH:7][CH3:8])=[O:6].[Cl-].O.C[C:25]([N:27](C)[CH3:28])=[O:26]>>[NH2:13][C:10]1[C:9]([I:20])=[C:4]([C:5]([NH:7][CH3:8])=[O:6])[C:3]([I:21])=[C:2]([C:11]=1[I:12])[C:25]([NH:27][CH3:28])=[O:26]

Inputs

Step One
Name
3-amino-5-[N-(2-hydroxyethyl)acetamido]-2,4,6-triiodo-N-methylbenzamide
Quantity
50.32 g
Type
reactant
Smiles
NC=1C(=C(C(=O)NC)C(=C(C1I)N(C(C)=O)CCO)I)I
Name
Quantity
252 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
680 mL
Type
reactant
Smiles
O
Name
Quantity
510 mL
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for six days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with chloroform (3×340 ml.)
WASH
Type
WASH
Details
The combined chloroform extracts were washed with 5% aqueous bicarbonate (2×340 ml.) and water (340 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
NC=1C(=C(C(=C(C(=O)NC)C1I)I)C(=O)NC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.